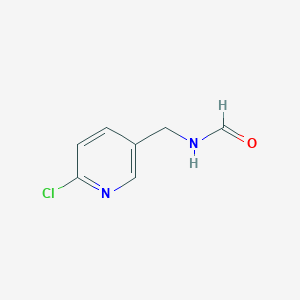
tert-Butyl 4-(1-hydroxypropyl)benzoate
Descripción general
Descripción
Tert-butyl 4-(1-hydroxypropyl)benzoate, also known as octocrylene, is a sunscreen agent that is commonly used in the formulation of sunscreens and other personal care products. It is a colorless, odorless, and oily liquid that is soluble in organic solvents. Octocrylene is a highly effective UVB absorber and is used in sunscreens to protect the skin from harmful UV radiation.
Mecanismo De Acción
Octocrylene works by absorbing UV radiation and converting it into heat energy. It is a broad-spectrum UVB absorber and also has some UVA-absorbing properties. Octocrylene is also a photostabilizer and helps to prevent the degradation of other sunscreen agents when exposed to UV radiation.
Efectos Bioquímicos Y Fisiológicos
Octocrylene has been shown to have low toxicity and is generally considered safe for use in personal care products. It is not known to have any significant biochemical or physiological effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octocrylene is a highly effective sunscreen agent and is widely used in personal care products. Its low potential for skin irritation and photostabilizing properties make it an ideal ingredient for use in sunscreens. However, tert-Butyl 4-(1-hydroxypropyl)benzoate can be difficult to work with in the laboratory due to its oily nature and low solubility in water.
Direcciones Futuras
There are several areas of future research that could be explored with tert-Butyl 4-(1-hydroxypropyl)benzoate. One area of interest is the development of new formulations that incorporate tert-Butyl 4-(1-hydroxypropyl)benzoate with other sunscreen agents to enhance their efficacy. Another area of research could focus on the photostabilizing properties of tert-Butyl 4-(1-hydroxypropyl)benzoate and its potential use in other applications, such as in the preservation of food and pharmaceuticals. Additionally, further studies could be conducted to evaluate the long-term safety and efficacy of tert-Butyl 4-(1-hydroxypropyl)benzoate in personal care products.
Aplicaciones Científicas De Investigación
Octocrylene has been extensively studied for its use in sunscreens and other personal care products. It has been shown to be highly effective in protecting the skin from UV radiation and has a low potential for skin irritation. Octocrylene is also used in combination with other sunscreen agents to enhance their efficacy.
Propiedades
Número CAS |
149324-85-6 |
|---|---|
Nombre del producto |
tert-Butyl 4-(1-hydroxypropyl)benzoate |
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3 |
Clave InChI |
OQQYLOJNHKXRRZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
SMILES canónico |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
Sinónimos |
Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

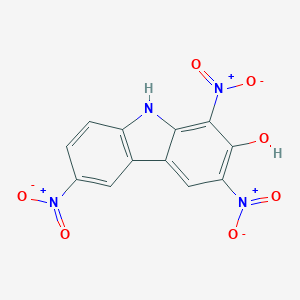
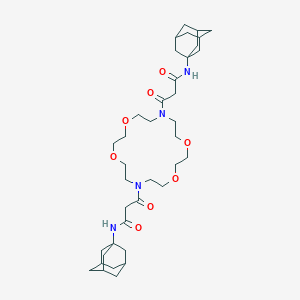
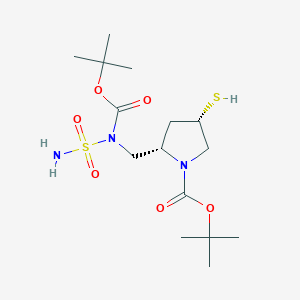
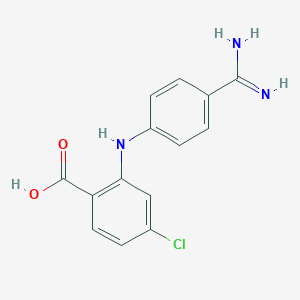
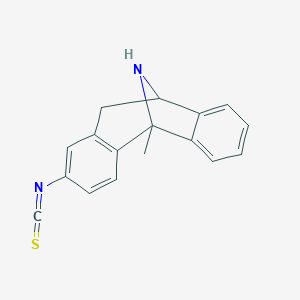
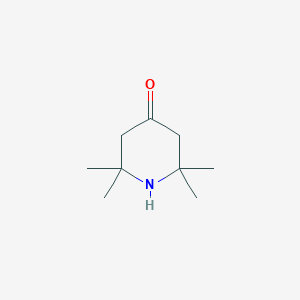
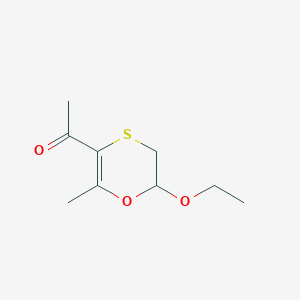
![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
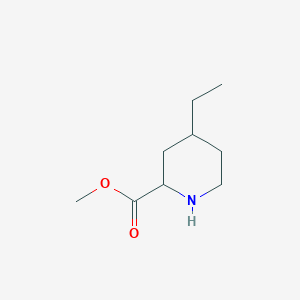
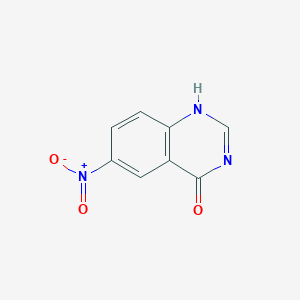
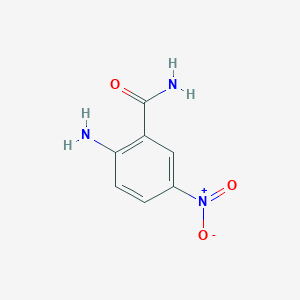
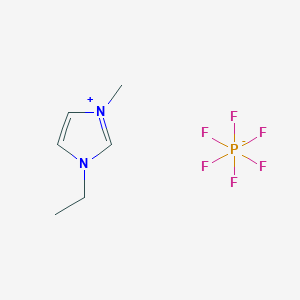
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
